REACTION_CXSMILES
|
C([CH:6]1[CH2:11][NH:10][CH:9]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=2)[C:8]([CH3:22])([CH3:21])[C:7]1=[O:23])(OCC)=O.[OH-].[Na+].[ClH:26].S(=O)(=O)(O)[OH:28]>C(O)C.O>[CH3:21][C:8]1([CH3:22])[CH2:7][CH2:6][CH2:11][NH:10][C:9]1=[O:28].[ClH:26].[CH3:20][O:19][C:15]1[CH:14]=[C:13]([CH2:12][CH:9]2[C:8]([CH3:21])([CH3:22])[C:7](=[O:23])[CH2:6][CH2:11][NH:10]2)[CH:18]=[CH:17][CH:16]=1 |f:1.2,5.6,8.9|
|
Name
|
piperidone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1C(C(C(NC1)CC1=CC(=CC=C1)OC)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ethanol water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
whilst heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NCCC1)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=C(C=CC1)CC1NCCC(C1(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |